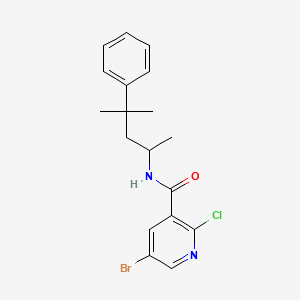
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine and chlorine atom attached to a pyridine ring, along with a carboxamide group linked to a substituted pentane chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the halogenation of pyridine derivatives followed by amide formation. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the halogenation and subsequent amide bond formation .
Industrial Production Methods
The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
化学反応の分析
Types of Reactions
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions yield biaryl compounds, while oxidation reactions produce oxides and reduction reactions yield amines .
科学的研究の応用
5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting specific molecular pathways.
作用機序
The mechanism of action of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer drug development .
類似化合物との比較
Similar Compounds
5-Bromo-2-chloropyridine: Shares the pyridine ring with bromine and chlorine substituents but lacks the carboxamide group and substituted pentane chain.
5-Bromo-2-chloropyrimidine: Similar halogenation pattern but with a pyrimidine ring instead of pyridine.
5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of chlorine, altering its reactivity and applications.
Uniqueness
The uniqueness of 5-Bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-YL)pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the carboxamide group, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research and development in various scientific fields .
特性
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-4-phenylpentan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O/c1-12(10-18(2,3)13-7-5-4-6-8-13)22-17(23)15-9-14(19)11-21-16(15)20/h4-9,11-12H,10H2,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMBXEUJTBSBMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C)(C)C1=CC=CC=C1)NC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(4Z)-4-benzylidene-2,5-dioxoimidazolidin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2459233.png)


![N-(3,4-dimethylphenyl)-1-(pyridin-3-yl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2459236.png)
![(E)-3-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-(3-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2459237.png)
![5-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2459238.png)


![N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-methoxybenzamide](/img/structure/B2459242.png)
![8-Methoxy-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2459244.png)
![1-(3-chloro-4-methylphenyl)-4-(1-(2-phenoxyethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2459251.png)



